molecular formula C14H23ClN2O3 B1659982 Practolol hydrochloride CAS No. 6996-43-6

Practolol hydrochloride

Cat. No. B1659982
CAS RN: 6996-43-6
M. Wt: 302.8 g/mol
InChI Key: UEWORNJBQXFYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Practolol is a beta-adrenergic antagonist that has been used in the emergency treatment of cardiac arrhythmias . It is a small molecule with a chemical formula of C14H22N2O3 .


Molecular Structure Analysis

Practolol has a molecular weight of 266.3361 and a monoisotopic mass of 266.16304258 . Its molecular formula is C14H22N2O3 . The Practolol hydrochloride has a molecular weight of 302.8 and a monoisotopic mass of 302.1397203 .


Chemical Reactions Analysis

Practolol is a beta-adrenergic receptor antagonist. It competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . Like propranolol and timolol, practolol binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure .


Physical And Chemical Properties Analysis

Practolol has an average weight of 266.3361 and a monoisotopic weight of 266.16304258 . Its chemical formula is C14H22N2O3 . The Practolol hydrochloride has an average weight of 302.8 and a monoisotopic weight of 302.1397203 .

Mechanism of Action

Practolol hydrochloride, also known as Teranol hydrochloride, is a beta-adrenergic antagonist that has been used in the emergency treatment of cardiac arrhythmias .

Target of Action

Practolol primarily targets the Beta-1 adrenergic receptor . This receptor is predominantly found in the heart and vascular smooth muscle, playing a crucial role in the regulation of heart rate, cardiac output, and blood pressure .

Mode of Action

Practolol acts as an antagonist at the Beta-1 adrenergic receptor . It competes with adrenergic neurotransmitters, such as catecholamines, for binding at sympathetic receptor sites . By binding to these receptors, Practolol inhibits the effects of catecholamines, namely epinephrine and norepinephrine .

Biochemical Pathways

The binding of Practolol to the Beta-1 adrenergic receptor leads to a decrease in heart rate, cardiac output, and both systolic and diastolic blood pressure . This is achieved by inhibiting the normal epinephrine-mediated sympathetic actions .

Result of Action

The molecular and cellular effects of Practolol’s action result in a reduction of the effect of excitement or physical exertion on heart rate and force of contraction and dilation of blood vessels . This leads to a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure .

Action Environment

The action, efficacy, and stability of Practolol can be influenced by various environmental factors It’s important to note that the effectiveness of any drug can be affected by a range of factors including the patient’s health status, other medications they are taking, and their lifestyle habits such as diet and exercise.

Safety and Hazards

Symptoms of Practolol overdose include abdominal irritation, central nervous system depression, coma, extremely slow heartbeat, heart failure, lethargy, low blood pressure, and wheezing . It’s important to note that Practolol is no longer used due to its high toxicity .

Future Directions

Practolol was the first British drug disaster of the modern, post-thalidomide regulatory period . It is no longer used due to its high toxicity . The aftermath of the Practolol disaster has led to a culture of reluctant regulation, characterized by continued optimism about the purported benefits of new drugs among manufacturers and regulators .

properties

IUPAC Name

N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3.ClH/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17;/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWORNJBQXFYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20990217
Record name N-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Practolol hydrochloride

CAS RN

6996-43-6
Record name Acetamide, N-[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6996-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Practolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006996436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.519
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRACTOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT88RXS5AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Practolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Practolol hydrochloride
Reactant of Route 3
Reactant of Route 3
Practolol hydrochloride
Reactant of Route 4
Reactant of Route 4
Practolol hydrochloride
Reactant of Route 5
Reactant of Route 5
Practolol hydrochloride
Reactant of Route 6
Reactant of Route 6
Practolol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.